molecular formula C25H32N6O3 B2588075 8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-47-3

8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2588075
CAS No.: 896300-47-3
M. Wt: 464.57
InChI Key: SFGHBGLUZFVUNX-UHFFFAOYSA-N
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Description

8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative intended for research applications. This compound is part of a class of molecules based on the imidazo[2,1-f]purine-dione scaffold, which are of significant interest in medicinal chemistry and drug discovery for their potential to modulate various biological targets . The structure features a 4-butylphenyl group at the 8-position and a 2-morpholinoethyl chain at the 3-position, substitutions that are often explored to optimize binding affinity and selectivity towards specific enzyme families, such as protein kinases . Primary Research Applications & Value: - Kinase Inhibition Studies: Related purine and deazapurine derivatives are frequently investigated as potent and selective inhibitors of protein kinases, making them valuable tools for studying cell signaling pathways, proliferation, and apoptosis . - Oncology Research: Compounds within this structural class have demonstrated potential as antineoplastic agents in preliminary research, and are used in vitro to study their effects on cancer cell viability and tumor growth mechanisms . - Mechanism of Action (MOA) Studies: The morpholinoethyl side chain may influence the compound's physicochemical properties and its interaction with phosphatidylinositol 3-kinase (PI3K) or other lipid-related signaling pathways, which are crucial in disease pathophysiology . Researchers can utilize this molecule to probe the structure-activity relationships (SAR) of complex purine-based scaffolds. This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

6-(4-butylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O3/c1-4-5-6-19-7-9-20(10-8-19)31-18(2)17-30-21-22(26-24(30)31)27(3)25(33)29(23(21)32)12-11-28-13-15-34-16-14-28/h7-10,17H,4-6,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGHBGLUZFVUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its structural characteristics suggest potential biological activities that could be relevant in pharmacology, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor for specific enzymes and its effects on cellular processes.

1. Enzyme Inhibition

Research indicates that compounds with imidazole rings often exhibit inhibitory activity against various enzymes. This specific compound has shown promise as an inhibitor of aromatase (CYP19), an enzyme critical in the biosynthesis of estrogens. Aromatase inhibitors are particularly relevant in treating hormone-dependent cancers such as breast cancer.

  • Aromatase Inhibition : Preliminary data suggest that the compound exhibits significant inhibitory potency against aromatase, with IC50 values in the low micromolar range. For instance, similar compounds in the literature have demonstrated IC50 values ranging from 0.5 to 10 µM against aromatase .

2. Antiviral Activity

The imidazopurine scaffold has been associated with antiviral properties. A study focusing on related compounds found that modifications to the imidazole ring can enhance antiviral activity against various viruses.

  • Mechanism of Action : The antiviral mechanism is hypothesized to involve interference with viral replication processes, possibly through inhibition of viral polymerases or proteases.
CompoundIC50 (µM)Target
Compound A0.52Viral Polymerase
Compound B1.42Protease
8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneTBDTBD

3. Cytotoxicity and Selectivity

Evaluating cytotoxicity is crucial for assessing the therapeutic potential of any new compound. Initial studies suggest that while this compound exhibits cytotoxic effects on certain cancer cell lines, it also shows selectivity towards tumor cells over normal cells.

  • Cytotoxicity Assays : Cell viability assays using MTT or similar methods can quantify the cytotoxic effects and determine selectivity indices.

Case Studies

Several case studies have explored the biological activity of similar imidazopurine derivatives:

  • Case Study 1 : A derivative with a similar structure demonstrated significant inhibition of cancer cell proliferation in vitro and reduced tumor growth in xenograft models.
  • Case Study 2 : Another study highlighted the use of a closely related imidazopurine compound in combination therapy for enhanced efficacy against resistant cancer strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Implications

The following analogs highlight critical differences in substituents and their effects on physicochemical and biological properties:

Table 1: Structural and Functional Comparison of Analogs
Compound ID / Reference 8-Position Substituent 7-Position Substituent 3-Position Substituent Key Findings / Properties
Target Compound 4-Butylphenyl Methyl 2-Morpholinoethyl Noted for balanced hydrophobicity and solubility; potential kinase/receptor modulation.
8-(4-Fluorophenyl) analog 4-Fluorophenyl Methyl 3-Morpholinopropyl Fluorine enhances electronegativity; longer morpholine chain may reduce membrane permeability.
Compound 5 Dihydroisoquinolinylbutyl Methyl Not specified High affinity for 5-HT and dopamine receptors; PDE4B1/PDE10A inhibition .
8-Butyl-7-(2-TFMP) analog Butyl 2-Trifluoromethylphenyl Methyl Trifluoromethyl increases lipophilicity; moderate yield (15%) and thermal stability .
8-(2-Methoxyphenyl) analog 2-Methoxyphenyl 2'-Methyl-4'-hydroxyphenyl Not specified Methoxy group enhances electron density; hydroxyl improves solubility .
7-(4-Bromophenyl) analog 4-Methylphenyl 4-Bromophenyl Methyl Bromine’s steric bulk and electronegativity may hinder receptor binding .

Key Observations from Structure-Activity Relationships (SAR)

8-Position Modifications: Aryl vs. Electron-Withdrawing Groups: Fluorine () or bromine () at the 8-position alter electronic properties but may reduce bioavailability due to increased molecular weight or steric hindrance. Complex Substituents: Compound 5’s dihydroisoquinolinylbutyl group () demonstrates that bulky, heterocyclic moieties can enhance receptor affinity, particularly for serotonin and dopamine targets.

7-Position Variations :

  • Hydrophobic vs. Polar Groups : Methyl (target compound) provides minimal steric hindrance, whereas hydroxyphenyl () or trifluoromethylphenyl () substituents introduce polarity or lipophilicity, respectively.

3-Position Chain Length and Heterocycles: The target’s 2-morpholinoethyl chain balances solubility and steric demand. Longer chains (e.g., 3-morpholinopropyl in ) may reduce cell permeability due to increased flexibility and polarity.

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